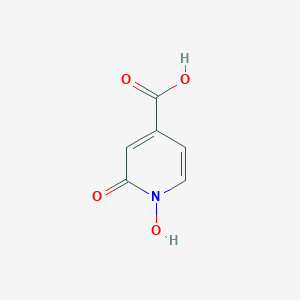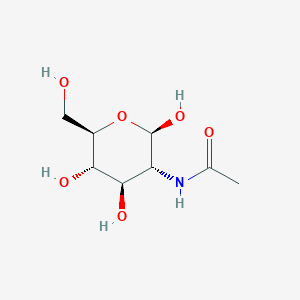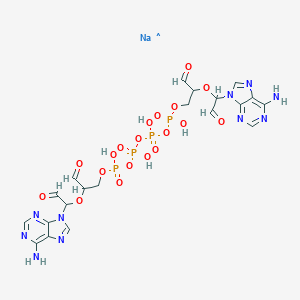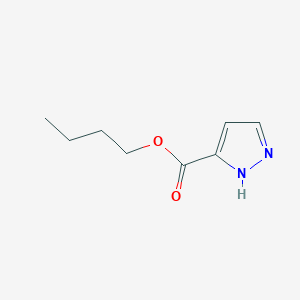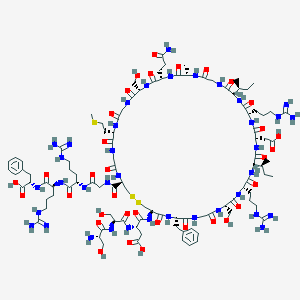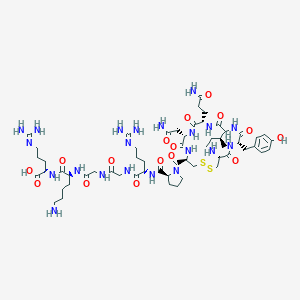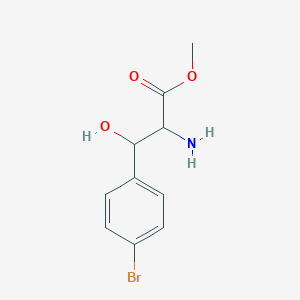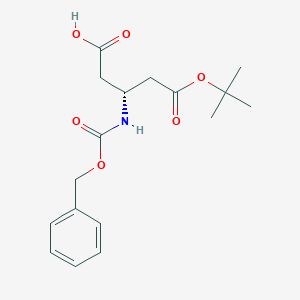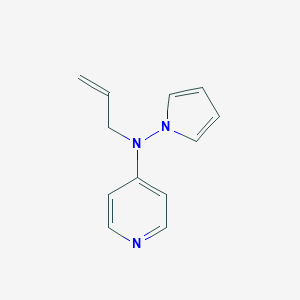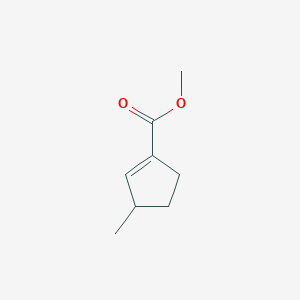
Methyl 3-methylcyclopentene-1-carboxylate
Descripción general
Descripción
Methyl 3-methylcyclopentene-1-carboxylate is an organic compound that belongs to the class of cyclopentene carboxylates. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized through a multistep process that involves several chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl 3-methylcyclopentene-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of important cellular components. The compound is also believed to have antimicrobial and antitumor properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl 3-methylcyclopentene-1-carboxylate are largely unknown. However, studies have shown that the compound has antimicrobial and antitumor properties. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-methylcyclopentene-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in various organic synthesis reactions and as a building block for the synthesis of other compounds. Another advantage is its relatively low cost compared to other reagents. However, one of the limitations is its toxicity. The compound is toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the research on methyl 3-methylcyclopentene-1-carboxylate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an antimicrobial and antitumor agent. The compound could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, research could be conducted on the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Conclusion:
Methyl 3-methylcyclopentene-1-carboxylate is a versatile compound that is widely used in various scientific research applications. Its synthesis method involves several chemical reactions, and it has been shown to have antimicrobial and antitumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on its mechanism of action, potential as an antimicrobial and antitumor agent, and synthesis methods.
Aplicaciones Científicas De Investigación
Methyl 3-methylcyclopentene-1-carboxylate is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. The compound is also used in the synthesis of natural products and pharmaceuticals. It is used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
Propiedades
Número CAS |
114614-92-5 |
|---|---|
Nombre del producto |
Methyl 3-methylcyclopentene-1-carboxylate |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MGQAYMJJBRADGQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1)C(=O)OC |
SMILES canónico |
CC1CCC(=C1)C(=O)OC |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

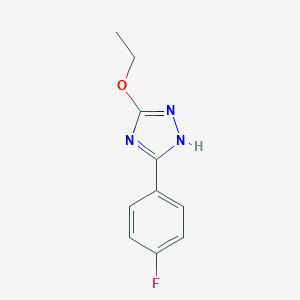
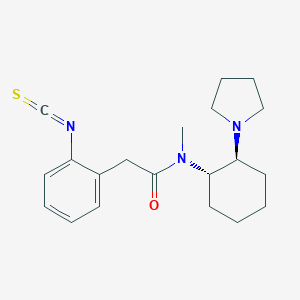
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
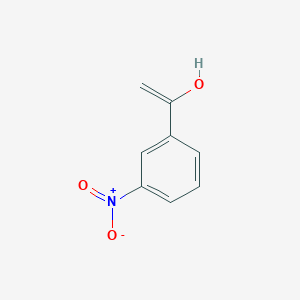
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
